molecular formula C10H12Cl2F2N2 B14038698 1-(3-Chloro-2,4-difluorophenyl)piperazine HCl CAS No. 2007915-82-2

1-(3-Chloro-2,4-difluorophenyl)piperazine HCl

Cat. No.: B14038698
CAS No.: 2007915-82-2
M. Wt: 269.12 g/mol
InChI Key: BVQUWZOXFWCCMJ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-2,4-difluorophenyl group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride typically involves the reaction of 3-chloro-2,4-difluoroaniline with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chlorophenyl)piperazine
  • 1-(3,4-Difluorophenyl)piperazine
  • 1-(4-Chloro-2-fluorophenyl)piperazine

Uniqueness

1-(3-Chloro-2,4-Difluorophenyl)Piperazine Hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents may enhance its potency and selectivity in various applications compared to other similar compounds.

Properties

CAS No.

2007915-82-2

Molecular Formula

C10H12Cl2F2N2

Molecular Weight

269.12 g/mol

IUPAC Name

1-(3-chloro-2,4-difluorophenyl)piperazine;hydrochloride

InChI

InChI=1S/C10H11ClF2N2.ClH/c11-9-7(12)1-2-8(10(9)13)15-5-3-14-4-6-15;/h1-2,14H,3-6H2;1H

InChI Key

BVQUWZOXFWCCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=C(C=C2)F)Cl)F.Cl

Origin of Product

United States

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